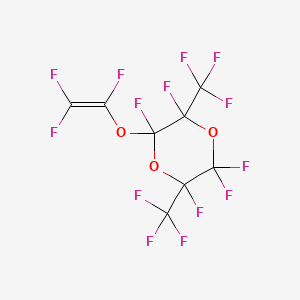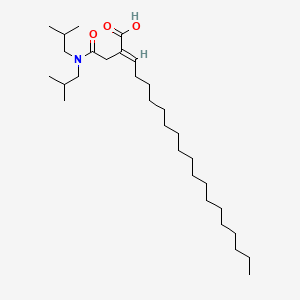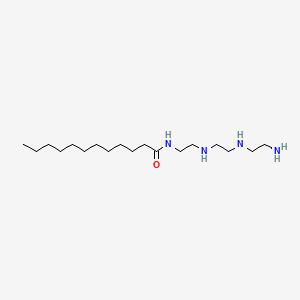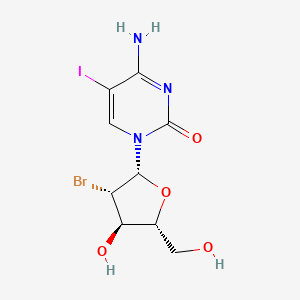
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: is a synthetic nucleoside analog. This compound is characterized by the presence of a pyrimidine base attached to a modified arabinofuranosyl sugar moiety. The modifications include bromine and iodine atoms, which can significantly alter the compound’s biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the arabinofuranosyl sugar.
Glycosylation: The arabinofuranosyl sugar is brominated to introduce the bromine atom at the 2-position. This is followed by glycosylation, where the sugar moiety is attached to the pyrimidine base.
Iodination: The final step involves the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this nucleoside analog is studied for its potential effects on DNA and RNA synthesis. It can be used to investigate the mechanisms of nucleic acid replication and repair.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties. The modifications in the sugar and base can enhance its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. Its unique properties make it a valuable tool for drug development.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one involves its incorporation into nucleic acids. The presence of bromine and iodine atoms can interfere with normal base pairing, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of viral replication or the induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: Lacks the bromine atom.
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-chloropyrimidin-2(1H)-one: Contains chlorine instead of iodine.
4-Amino-1-(2-deoxy-beta-D-ribofuranosyl)-5-iodopyrimidin-2(1H)-one: Contains a ribofuranosyl sugar instead of arabinofuranosyl.
Uniqueness
The unique combination of bromine and iodine atoms in 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one distinguishes it from similar compounds. These modifications can significantly enhance its biological activity and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
83966-93-2 |
|---|---|
Formule moléculaire |
C9H11BrIN3O4 |
Poids moléculaire |
432.01 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H11BrIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
Clé InChI |
SBCFKIOKMMRNHV-BYPJNBLXSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br)N)I |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Br)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



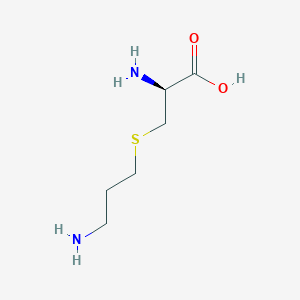
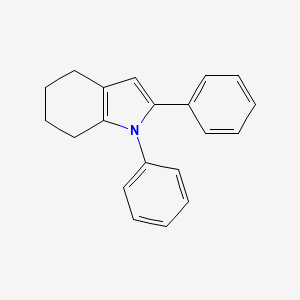
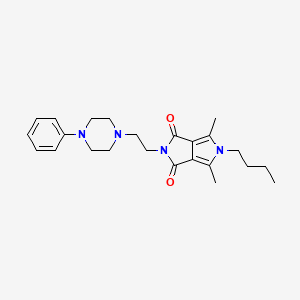
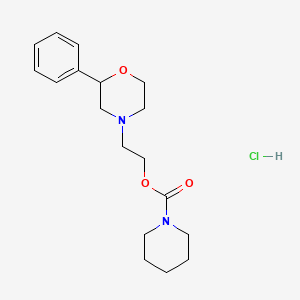


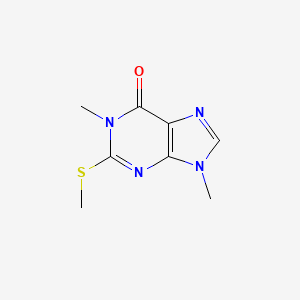

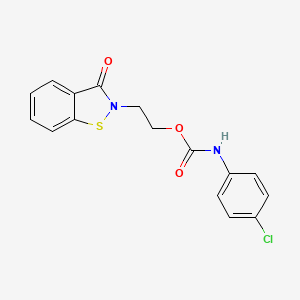
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
